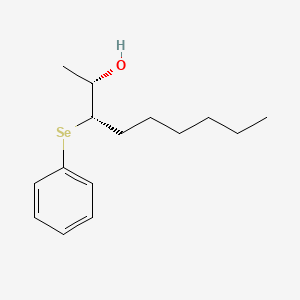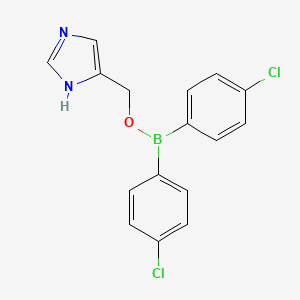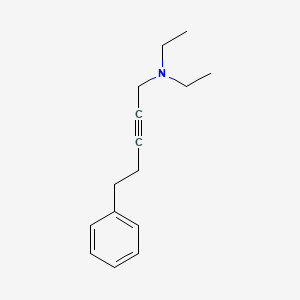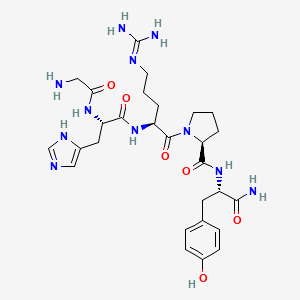
(2S,3S)-3-(Phenylselanyl)nonan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-(Phenylselanyl)nonan-2-OL is an organic compound that belongs to the class of organoselenium compounds These compounds are characterized by the presence of a selenium atom bonded to a carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(Phenylselanyl)nonan-2-OL typically involves the introduction of a phenylselanyl group into a nonan-2-OL backbone. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: A common method involves the nucleophilic substitution of a halogenated precursor with a phenylselanyl anion.
Oxidative Addition: Another approach is the oxidative addition of a phenylselanyl reagent to a suitable nonan-2-OL derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable and cost-effective synthetic routes. These methods would focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-3-(Phenylselanyl)nonan-2-OL can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like organolithium or Grignard reagents are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,3S)-3-(Phenylselanyl)nonan-2-OL can be used as a building block for the synthesis of more complex organoselenium compounds. Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, organoselenium compounds are studied for their potential antioxidant and anticancer properties. This compound may be investigated for its ability to modulate biological pathways and protect cells from oxidative stress.
Medicine
In medicine, organoselenium compounds are explored for their therapeutic potential. This compound could be evaluated for its efficacy in treating diseases related to oxidative damage and inflammation.
Industry
In industry, organoselenium compounds are used in the development of new materials and catalysts. This compound may find applications in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (2S,3S)-3-(Phenylselanyl)nonan-2-OL involves its interaction with molecular targets and pathways. The selenium atom can participate in redox reactions, influencing cellular processes and signaling pathways. The phenylselanyl group may also interact with specific proteins or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S)-3-(Phenylselanyl)butan-2-OL
- (2S,3S)-3-(Phenylselanyl)hexan-2-OL
- (2S,3S)-3-(Phenylselanyl)octan-2-OL
Uniqueness
(2S,3S)-3-(Phenylselanyl)nonan-2-OL is unique due to its specific molecular structure, which influences its reactivity and biological activity. Compared to shorter-chain analogs, the nonan-2-OL backbone may confer different physicochemical properties and biological effects.
Conclusion
This compound is a fascinating organoselenium compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of scientific research and industrial development.
Propiedades
Número CAS |
834882-79-0 |
|---|---|
Fórmula molecular |
C15H24OSe |
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
(2S,3S)-3-phenylselanylnonan-2-ol |
InChI |
InChI=1S/C15H24OSe/c1-3-4-5-9-12-15(13(2)16)17-14-10-7-6-8-11-14/h6-8,10-11,13,15-16H,3-5,9,12H2,1-2H3/t13-,15-/m0/s1 |
Clave InChI |
OKNNBCXIRUYEER-ZFWWWQNUSA-N |
SMILES isomérico |
CCCCCC[C@@H]([C@H](C)O)[Se]C1=CC=CC=C1 |
SMILES canónico |
CCCCCCC(C(C)O)[Se]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-Chlorophenyl)-2-oxoethyl]-5'-deoxy-5'-fluorouridine](/img/structure/B14192470.png)
![Cyclohexanecarboxamide, N-[(3S)-hexahydro-2-oxo-1H-azepin-3-yl]-](/img/structure/B14192483.png)

![Methyl 3,5-dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14192495.png)
![6-[4-(Methoxymethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192503.png)




![5-{2-[(4-Nitrophenyl)methylidene]-3-oxobutyl}furan-2(5H)-one](/img/structure/B14192527.png)

![N-[3-Cyano-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14192537.png)


